(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate
Description
This compound features a 1,2-oxazole core substituted with a phenyl group at position 5 and a methyl ester linked to a 2-(trifluoromethyl)benzoate moiety.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c19-18(20,21)15-9-5-4-8-14(15)17(23)24-11-13-10-16(25-22-13)12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSVWLRXVQQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Approaches
The 1,3-dipolar cycloaddition between phenylacetylene and chlorooxime derivatives offers a direct route to 3-chloromethyl-5-phenylisoxazole. Subsequent hydrolysis under controlled basic conditions (e.g., NaOH/EtOH) yields the methanol derivative.
Example Protocol
Condensation Methods
Condensation of β-keto esters with hydroxylamine hydrochloride provides an alternative pathway. For instance, ethyl 3-phenyl-3-oxopropanoate reacts with NH$$2$$OH·HCl in ethanol under reflux to form 5-phenylisoxazole-3-carboxylate, which is reduced to the methanol using LiAlH$$4$$.
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 80°C |
| Reduction Yield | 85% |
Preparation of 2-(Trifluoromethyl)benzoic Acid
Commercial availability of 2-(trifluoromethyl)benzoic acid simplifies synthesis (e.g., Ossila, >98% purity). For de novo synthesis:
Friedel-Crafts Acylation
Benzotrifluoride undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl$$3$$, yielding 3-trifluoromethylacetophenone. Subsequent oxidation with KMnO$$4$$ in acidic medium produces the benzoic acid.
Optimization Notes
- Catalyst : Fe(AcAc)$$_3$$ enhances regioselectivity (meta:para:ortho = 96:3:1).
- Oxidation : 85% yield achieved at 60°C over 8 h.
Esterification Strategies
Acid Chloride Method
Activation of 2-(trifluoromethyl)benzoic acid to its acyl chloride using SOCl$$2$$ or (COCl)$$2$$ followed by reaction with isoxazole methanol in the presence of Cs$$2$$CO$$3$$ provides the ester.
Representative Conditions
| Parameter | Value |
|---|---|
| Acyl Chloride Yield | 95% |
| Esterification Time | 4 h |
| Solvent | Dichloromethane |
Coupling Reagents
HATU or EDCl-mediated coupling in DMF achieves high efficiency (90–92% yield) with minimal racemization.
Comparative Table
| Method | Yield | Purity | Cost |
|---|---|---|---|
| Acid Chloride | 88% | 99% | Low |
| HATU | 92% | 98% | High |
Purification and Characterization
- Solvent Purification : Recrystallization from hexane/ethyl acetate (1:3) removes para-isomers.
- Analytical Data :
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxazole rings.
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The oxazole ring and trifluoromethyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Compound 1 : (2-Methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 3-(trifluoromethyl)benzoate (CAS 400083-50-3)
- Functional Impact : Saturation may alter metabolic stability and binding interactions compared to the aromatic oxazole in the target compound. The 3-trifluoromethyl substitution on the benzoate (vs. 2-position in the target) may affect steric interactions in molecular recognition .
Compound 2 : 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 1092400-82-2)
- Structural Differences : Oxadiazole ring replaces oxazole; benzoic acid replaces the benzyl ester.
- Functional Impact: The oxadiazole’s electron-withdrawing nature could enhance reactivity in nucleophilic substitution.
Substituent Position and Electronic Effects
Compound 3 : Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (CAS 775304-60-4)
- Structural Differences : 2-Fluorophenyl substitution on oxadiazole; methyl ester at benzoate position 3.
- Functional Impact : Fluorine’s electronegativity enhances lipophilicity and metabolic resistance. The meta-substituted ester may lead to different steric interactions compared to the ortho-substituted trifluoromethyl group in the target compound .
Functional Group Comparisons
Compound 4 : 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 340736-76-7)
Pharmacophore Analogues
Compound 5 : 3-Methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
- Structural Differences : Pyrrole-2-carboxamide core with oxazole and trifluoromethylbenzyl groups.
Data Table: Key Properties of Target and Similar Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 1,2-Oxazole | 5-Ph, 2-CF3-benzoate | ~365 (estimated) | High lipophilicity, ester stability |
| Compound 1 (CAS 400083-50-3) | Oxazolidine | 3-CF3-benzoate | 365.35 | Conformational flexibility |
| Compound 2 (CAS 1092400-82-2) | 1,2,4-Oxadiazole | 3-CF3, benzoic acid | 258.15 | High reactivity, improved solubility |
| Compound 3 (CAS 775304-60-4) | 1,2,4-Oxadiazole | 2-F-Ph, 3-COOCH3 | ~300 (estimated) | Enhanced lipophilicity, metabolic resistance |
| Compound 4 (CAS 340736-76-7) | 1,2,4-Oxadiazole | 4-CF3, benzoic acid | 258.15 | Optimized crystal packing |
Research Findings and Implications
- Synthetic Routes : The target compound’s oxazole ring may require cyclization methods distinct from oxadiazole syntheses (e.g., hydrazine-mediated reactions in ).
- Crystallography : Tools like SHELX () and SIR97 () are critical for resolving structural differences, such as hydrogen-bonding patterns influenced by trifluoromethyl positioning .
- Agrochemical Potential: Trifluoromethylated esters in –9 (e.g., tribenuron methyl) suggest the target compound may exhibit pesticidal activity, though further studies are needed .
Biological Activity
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl group and a trifluoromethyl group, which are known to enhance the biological activity of organic compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxazole moiety. For instance, derivatives with trifluoromethyl groups have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 µg/mL | MRSA |
| Compound B | 1 µg/mL | E. faecalis |
| This compound | TBD | TBD |
Note: The specific MIC values for this compound are yet to be determined in available literature.
The mechanism by which oxazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. The presence of the trifluoromethyl group may enhance lipophilicity, allowing better penetration through bacterial membranes.
Study on Trifluoromethyl Substituted Compounds
A study published in Molecules demonstrated that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity against resistant strains. The study indicated that these compounds could effectively disrupt biofilm formation in bacteria such as S. aureus and E. faecalis, with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL .
In Vivo Studies
In vivo studies assessing the efficacy of related oxazole compounds have shown promising results in reducing bacterial load in animal models. These studies suggest that this compound may also exhibit similar therapeutic potential.
Q & A
Basic: What are the key synthetic routes and analytical methods for confirming the structure of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate?
Answer:
The synthesis typically involves multi-step organic reactions, such as coupling the oxazole moiety with a benzoate ester. Key steps include:
- Oxazole ring formation : Cyclization of precursors (e.g., nitrile oxides with alkynes) under controlled conditions .
- Esterification : Reacting the oxazole intermediate with 2-(trifluoromethyl)benzoyl chloride in the presence of a base .
Analytical validation : - Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, especially distinguishing the trifluoromethyl group (δ ~110-120 ppm in NMR) and oxazole protons (δ 6.5-8.5 ppm in NMR) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns matching the expected molecular formula .
- Infrared (IR) Spectroscopy : Identification of ester C=O stretching (~1740 cm) and oxazole C=N bonds (~1600 cm) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions .
- Temperature control : Gradual heating (40-80°C) during cyclization reduces decomposition of thermally sensitive intermediates .
- Catalyst use : Lewis acids (e.g., ZnCl) or palladium catalysts for coupling steps improve regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted starting materials, while recrystallization enhances crystalline purity .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Answer:
Methodological approaches include:
- Cross-validation : Compare data with structurally similar compounds (e.g., trifluoromethyl-substituted oxazoles) to identify characteristic shifts .
- Isotopic labeling : Use -labeled precursors to trace unexpected fragments in MS .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding assignment of ambiguous signals .
- Controlled degradation studies : Heat or hydrolyze the compound to isolate degradation products, which can clarify the parent structure .
Advanced: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
Answer:
- Functional group substitution : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess electronic effects on reactivity or bioactivity .
- Heterocycle modification : Substitute the 1,2-oxazole ring with 1,3-oxazole or thiazole to evaluate ring size and heteroatom influence .
- Steric tuning : Introduce bulky substituents on the phenyl ring to probe steric effects in binding interactions (e.g., enzymatic assays) .
- Salt formation : Synthesize sodium or potassium salts of the benzoate ester to improve solubility for pharmacological testing .
Advanced: How can researchers assess the compound’s stability under varying experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and thermal stability .
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1-13) and monitor degradation via HPLC or LC-MS .
- Light exposure studies : Use UV-Vis spectroscopy to detect photodegradation products under controlled irradiation .
- Long-term storage : Store samples at -20°C under inert gas (N) and assess purity monthly via TLC or NMR .
Advanced: What computational methods are applicable for predicting physicochemical or biological properties?
Answer:
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME estimate permeability, solubility, and toxicity based on lipophilicity (LogP) and polar surface area .
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to derive predictive equations .
Advanced: How to address limitations in experimental design when generalizing results (e.g., small sample sizes or matrix degradation)?
Answer:
- Replicate experiments : Use triplicate samples and statistical analysis (e.g., ANOVA) to validate reproducibility .
- Matrix stabilization : Add antioxidants (e.g., BHT) or store samples at -80°C to slow organic degradation during long-term studies .
- High-throughput screening : Expand data collection to >500 variants to capture real-world variability in properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
